3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of multiple functional groups, including benzyl, hydroxymethyl, and phenyl, contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a substituted hydrazine and a ketone.
Introduction of Functional Groups: The benzyl and phenyl groups are introduced through nucleophilic substitution reactions, while the hydroxymethyl group is added via a hydroxymethylation reaction.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to minimize by-products and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonyl group in the spirocyclic core can be reduced to form an alcohol.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-1-(4-fluorophenyl)-3-(hydroxymethyl)-1,3,8-triazaspiro[4,5]decan-4-one: A similar compound with a fluorine substitution on the phenyl ring.
8-Benzyl-1-(4-chlorophenyl)-3-(hydroxymethyl)-1,3,8-triazaspiro[4,5]decan-4-one: A compound with a chlorine substitution on the phenyl ring.
Uniqueness
3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
1050-51-7 |
---|---|
Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
8-benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C21H25N3O2/c25-17-23-16-24(19-9-5-2-6-10-19)21(20(23)26)11-13-22(14-12-21)15-18-7-3-1-4-8-18/h1-10,25H,11-17H2 |
InChI Key |
ASEPNUUZQHNDQR-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CO)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CO)CC4=CC=CC=C4 |
1050-51-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.